1-(2-Ethoxyethyl)-1H-pyrazol-3-amine
CAS No.: 1179309-43-3
Cat. No.: VC7526710
Molecular Formula: C7H13N3O
Molecular Weight: 155.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179309-43-3 |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.201 |
| IUPAC Name | 1-(2-ethoxyethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C7H13N3O/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9) |
| Standard InChI Key | WMLDDJAIOFNLEC-UHFFFAOYSA-N |
| SMILES | CCOCCN1C=CC(=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-ethoxyethyl)pyrazol-3-amine, reflects its ethoxyethyl (-OCH2CH2OCH2CH3) and amino (-NH2) substituents on the pyrazole ring. The SMILES notation CCOCCN1C=CC(=N1)N illustrates the connectivity: a pyrazole ring (N1C=CC=N1) bonded to a 2-ethoxyethyl chain (CCOCC) at position 1 and an amino group at position 3. The planar pyrazole ring facilitates π-π stacking interactions, while the ethoxyethyl side chain introduces steric bulk and hydrophobicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.201 g/mol |
| IUPAC Name | 1-(2-ethoxyethyl)pyrazol-3-amine |
| SMILES | CCOCCN1C=CC(=N1)N |
| InChI Key | WMLDDJAIOFNLEC-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 0.87 |
| Topological Polar Surface Area | 54.7 Ų |
The moderate XLogP3 value suggests balanced lipophilicity, potentially enabling membrane permeability, while the polar surface area indicates hydrogen-bonding capacity .
Spectroscopic Characterization
Though experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions provide insights. The amino group’s N-H stretching vibrations are expected near 3300–3500 cm⁻¹, while aromatic C-H stretches for the pyrazole ring would appear around 3100 cm⁻¹. The ethoxyethyl group’s ether (C-O-C) stretch typically resonates near 1100 cm⁻¹. In -NMR, the pyrazole protons (H-4 and H-5) would display splitting patterns dependent on ring substituents, with H-4 likely as a doublet (J ≈ 2.5 Hz) and H-5 as a triplet.
Synthesis and Manufacturing
General Synthetic Strategies
Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(2-ethoxyethyl)-1H-pyrazol-3-amine, a plausible route involves:
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Formation of the Pyrazole Core: Reacting a β-keto ester with hydrazine hydrate to yield a 3-aminopyrazole intermediate .
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Alkylation: Introducing the ethoxyethyl group via nucleophilic substitution. For example, treating 1H-pyrazol-3-amine with 2-ethoxyethyl bromide in the presence of a base like cesium carbonate .
Table 2: Hypothetical Synthesis Pathway
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Hydrazine hydrate, β-keto ester | 1H-pyrazol-3-amine |
| 2 | 2-Ethoxyethyl bromide, Cs₂CO₃, DMF | 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine |
A related synthesis from Ambeed demonstrates iodination of 1H-pyrazol-3-amine using HCl, NaNO₂, and KI , highlighting the reactivity of the amino group for further functionalization.
Future Research Directions
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Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, and anti-inflammatory activity.
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Structure-Activity Relationships (SAR): Modifying the ethoxyethyl chain to optimize bioavailability and target engagement.
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Toxicological Studies: Acute and chronic toxicity assessments in model organisms.
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